3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Description
This compound features a benzonitrile core linked to a 1,2,4-oxadiazole ring, which is further substituted with a pyrrolidin-5-one moiety bearing a 3-fluorophenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups, while the fluorophenyl substituent may improve lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
3-[3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c20-15-5-2-6-16(9-15)24-11-14(8-17(24)25)18-22-19(26-23-18)13-4-1-3-12(7-13)10-21/h1-7,9,14H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFWHNRFAUVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and benzonitrile groups via coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Pharmacological Targets
Compound 1: NS9283 (3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)
- Structure: Replaces the pyrrolidinone-fluorophenyl group with a pyridinyl ring.
- Activity : Potent positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR), enhancing acetylcholine-evoked currents by left-shifting concentration-response relationships .
- Key Difference: Lacks the fluorophenyl-pyrrolidinone moiety, resulting in reduced lipophilicity (logP = 2.1) compared to the target compound (estimated logP = 3.4).
Compound 2: 18F-AZD9272 (3-fluoro-5-(3-(5-[18F]fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
- Structure: Features a fluoropyridinyl group instead of pyrrolidinone-fluorophenyl.
- Activity : Radioligand for metabotropic glutamate receptor 5 (mGluR5), with high binding affinity (Ki = 1.2 nM) .
- Key Difference : The fluoropyridinyl substitution enables efficient radiolabeling (radiochemical yield: 60–70%) but reduces conformational flexibility compared to the target compound .
Compound 3: 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
- Structure : Retains the 3-fluorophenyl-oxadiazole motif but incorporates a piperidine-carboxylic acid group.
- Key Difference : The polar carboxylic acid substituent contrasts with the target compound’s hydrophobic benzonitrile, altering pharmacokinetic profiles.
Biological Activity
The compound 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes a fluorophenyl group, a pyrrolidinone ring, and an oxadiazole moiety, which may contribute to its pharmacological effects.
Chemical Structure
The molecular formula for this compound is , and its IUPAC name reflects its intricate structure. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrrolidinone ring and oxadiazole moiety are believed to facilitate binding to enzymes or receptors, modulating their activity and leading to various downstream biological effects. This interaction can result in significant pharmacological outcomes, including anti-cancer activity and modulation of neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of structurally related compounds:
These results suggest that the compound may share similar mechanisms of action with other effective anticancer agents.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. It has been suggested that compounds with oxadiazole structures can influence neurotransmitter systems, particularly through modulation of glutamate receptors. This could provide therapeutic avenues for neurological disorders.
Case Studies
A study conducted on a structurally similar compound demonstrated its efficacy in inhibiting tumor growth in vivo. The treatment resulted in significant reductions in tumor size compared to control groups, indicating a promising avenue for further research on the parent compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
